Product packaging for Phenol, 4-[2-(2-pyridinyloxy)propoxy]-(Cat. No.:CAS No. 142346-93-8)

Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Cat. No.: B106017
CAS No.: 142346-93-8
M. Wt: 245.27 g/mol
InChI Key: OEEXMCPZWLJVDE-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a high-purity chemical compound intended for research and development applications. This compound features a molecular structure incorporating both phenolic and pyridyl ether groups, making it a candidate for investigation in various scientific fields. Its potential research applications may include serving as a synthetic intermediate or building block in the development of more complex molecules, such as pharmaceuticals or agrochemicals. Researchers might also explore its potential biological activity or physical properties for material science studies. As with many specialized reagents, this product is provided with guaranteed purity and consistency to ensure reliable experimental results. Handling should follow good laboratory practices, and users are advised to consult the safety data sheet (SDS) for proper personal protective equipment (PPE) and handling procedures before use. Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-2-yloxypropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXMCPZWLJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567014
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142346-93-8
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Identification and Classification of Phenol, 4 2 2 Pyridinyloxy Propoxy Within Aryloxy Pyridine Derivatives

Phenol (B47542), 4-[2-(2-pyridinyloxy)propoxy]- is classified as an aryloxy pyridine (B92270) derivative. This class of compounds is characterized by an ether linkage connecting a pyridine ring to an aryl (in this case, a substituted phenol) group.

The systematic nomenclature of the compound breaks down its structure as follows:

Phenol : The base structure is a phenol ring.

4- : The substituent is located at the fourth position of the phenol ring.

[2-(2-pyridinyloxy)propoxy]- : This describes the substituent group. A propoxy linker is attached to the phenol at one end. The other end of the propoxy linker is attached to the second position of a pyridine ring through an oxygen atom (an ether linkage).

Below is a table detailing the key identifiers for this compound.

IdentifierValue
IUPAC Name 4-(2-(pyridin-2-yloxy)propoxy)phenol
Molecular Formula C₁₄H₁₅NO₃
CAS Number Not readily available for this specific structure, though related compounds exist.

This structure is part of a larger family of aryloxy- or heteroaryloxy-containing compounds that are explored for various applications, from pharmaceuticals to agrochemicals. acs.orgnih.gov

Computational Chemistry and Theoretical Investigations of Phenol, 4 2 2 Pyridinyloxy Propoxy

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of Phenol (B47542), 4-[2-(2-pyridinyloxy)propoxy]-. Such studies could predict a variety of molecular properties.

Potential Research Focuses:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Reactivity Descriptors: Calculation of global reactivity descriptors such as electronegativity, hardness, and softness to provide a quantitative measure of the molecule's reactivity.

Hypothetical Data Table for DFT Calculations:

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates the ability to donate an electron.
LUMO Energy(Value in eV)Indicates the ability to accept an electron.
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability.
Dipole Moment(Value in Debye)Measures the polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- over time. These simulations would reveal how the molecule behaves in different environments, such as in a vacuum or in a solvent.

Potential Research Focuses:

Conformational Landscape: Identifying the most populated and energetically favorable conformations of the molecule by exploring its rotational degrees of freedom.

Solvent Effects: Understanding how the presence of a solvent, like water, influences the molecule's structure and dynamics.

Flexibility and Rigidity: Analyzing the movement of different parts of the molecule to determine which regions are flexible and which are rigid.

Hypothetical Data Table for Conformational Analysis:

Dihedral AngleDominant Conformation (°)Energy (kcal/mol)
C-O-C-C (ether linkage)(Value)(Value)
O-C-C-N (propoxy-pyridinyl)(Value)(Value)

Molecular Docking Studies for Hypothetical Target Interactions (if relevant to observed biochemical effects of analogs)

If analogs of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- have shown any biochemical effects, molecular docking could be used to hypothesize potential biological targets. This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein.

Potential Research Focuses:

Binding Pose Prediction: Determining the most likely binding mode of the compound within the active site of a target protein.

Binding Affinity Estimation: Calculating a scoring function to estimate the strength of the interaction between the compound and its potential target.

Interaction Analysis: Identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. If a series of related compounds with known activities were available, a QSAR model could be developed.

Potential Research Focuses:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, and steric) for a set of molecules.

Model Building: Using statistical methods to build a predictive model that correlates the descriptors with the observed activity.

Predictive Design: Utilizing the developed model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Phenol, 4 2 2 Pyridinyloxy Propoxy Derivatives

Elucidation of Molecular Interactions with Biomolecular Targets at a Fundamental Level (e.g., Enzyme Inhibition, Receptor Binding)

The primary biomolecular target of the parent compound, Pyriproxyfen, is the juvenile hormone (JH) receptor in insects. nih.govorst.edu Pyriproxyfen functions as a juvenile hormone analog, mimicking the natural hormone that regulates insect development, metamorphosis, and reproduction. nih.govnih.gov

The JH receptor is a complex composed of two proteins: Methoprene-tolerant (Met) and its partner, which can be Taiman (Tai) or a steroid receptor coactivator (SRC). nih.govcas.czusc.edu Pyriproxyfen acts as an agonist, binding specifically to a pocket within the Per-Arnt-Sim (PAS) domain of the Met protein. nih.govcas.cz This binding event induces a conformational change in the Met protein, facilitating its dimerization with its partner. nih.gov The activated receptor complex then binds to specific DNA sequences known as JH response elements in the promoters of target genes, modulating their transcription. This disruption of gene expression interferes with normal development, typically preventing larvae from molting into viable adults. cas.czresearchgate.net

The molecular interaction is largely driven by the specific three-dimensional structure of Pyriproxyfen, which fits snugly into the hydrophobic ligand-binding pocket of the Met receptor. nih.gov In contrast, the derivative Phenol (B47542), 4-[2-(2-pyridinyloxy)propoxy]- possesses a free hydroxyl (-OH) group on the terminal phenyl ring. This modification fundamentally alters the molecule's physicochemical properties, introducing a polar, hydrogen-bonding moiety. This change would significantly impact its interaction with the Met receptor's binding pocket. It is hypothesized that the increased polarity would decrease its binding affinity, potentially reducing or abolishing its activity as a JH mimic. The parent compound's efficacy relies on its lipophilic nature to traverse cell membranes and interact with the hydrophobic binding site.

Computational studies on Pyriproxyfen and its principal hydroxylated metabolite, 4'-OH-pyriproxyfen, have sought to clarify these interactions. Molecular dynamics simulations have shown that both Pyriproxyfen and its metabolite can bind to and stabilize insect and human nuclear receptor dimers, suggesting they can act as endocrine disruptors. nih.gov These studies reveal that the metabolite, 4'-OH-pyriproxyfen, appears to form a more stable complex with the receptors than the parent compound, indicating that metabolic transformation does not necessarily eliminate biological activity and may even alter it. nih.gov

Influence of Positional and Electronic Substituents on Molecular Recognition and Binding Efficacy

The structure of Pyriproxyfen is finely tuned for its biological function, and any modification to its substituents can have a profound effect on its binding efficacy. Key structural components include the pyridine (B92270) ring, the flexible propoxy ether linkage, and the terminal phenoxyphenyl group. mdpi.com

The introduction of a hydroxyl group at the 4-position of the terminal phenoxy ring, creating a phenolic derivative, represents a significant positional and electronic alteration.

Electronic Effects: The hydroxyl group is a strong electron-donating group and a hydrogen bond donor/acceptor. This contrasts with the relatively nonpolar ether linkage in the parent molecule. The presence of the -OH group can introduce new hydrogen bonding interactions with amino acid residues in the receptor binding site, which may either enhance or disrupt the binding.

Positional Effects: The location of the hydroxyl group is critical. In the case of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, the -OH group is at the terminus of the molecule. This position could interfere with how the molecule fits into the deepest part of the hydrophobic pocket of the Met receptor.

CompoundKey Structural FeaturePredicted Influence on Receptor Binding
Pyriproxyfen Terminal phenoxy-phenyl groupHigh affinity for the hydrophobic ligand-binding pocket of the Met receptor.
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- Terminal phenol group (-OH)Increased polarity; potential for new hydrogen bonds but may disrupt hydrophobic interactions, likely altering binding affinity.
4'-OH-Pyriproxyfen Hydroxyl group on the terminal phenyl ringIncreased polarity; shown in simulations to form stable complexes with nuclear receptors, indicating retained or altered biological activity. nih.gov

Correlations between Specific Structural Features and Observed Biochemical Modulations

Specific structural features of Pyriproxyfen and its phenolic metabolite are directly correlated with their biochemical roles and transformations.

Ether Linkages: Pyriproxyfen contains two critical ether linkages: one connecting the pyridyl ring to the propyl group, and another connecting the two phenyl rings. These bonds provide rotational flexibility, allowing the molecule to adopt the necessary conformation for receptor binding. mdpi.com Metabolically, these ether bonds are primary sites for oxidative cleavage by cytochrome P450 enzymes. piat.org.nzacs.org The cleavage of the phenoxy-phenyl ether bond is precisely the reaction that forms Phenol, 4-[2-(2-pyridinyloxy)propoxy]-. This metabolic conversion is a key biochemical modulation that deactivates or alters the molecule's function, transforming it into a more water-soluble form for easier excretion. nih.gov

Phenol Group Formation: The conversion of a phenoxyphenyl moiety into a phenol group is the most significant biochemical modulation in the context of this derivative. This hydroxylation is a common Phase I metabolic reaction for xenobiotics. nih.gov The resulting phenol is more susceptible to Phase II conjugation reactions (e.g., glucuronidation or sulfation), which further increase water solubility and facilitate elimination from the body. nih.gov This transformation marks a clear shift from a lipophilic, active insecticide to a more hydrophilic, excretable metabolite.

Research into the Role of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- as an Impurity or Metabolite

The relevance of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is almost exclusively as a product of Pyriproxyfen's synthesis or breakdown.

Formation as a Metabolite: Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is a plausible metabolite of Pyriproxyfen. The metabolism of Pyriproxyfen in organisms such as insects, rats, mice, and in the environment proceeds primarily through oxidative pathways catalyzed by cytochrome P450 monooxygenases. piat.org.nzacs.org

The main metabolic reactions are:

Hydroxylation: The most common reaction is the hydroxylation of the phenoxy ring at the 4'-position, yielding 4'-hydroxypyriproxyfen (4'-OH-Pyr), a major metabolite. acs.orgnih.gov

Ether Bond Cleavage: The ether linkages are also targets for oxidative cleavage. piat.org.nzacs.org Cleavage of the bond between the propyl chain and the pyridyl ring yields 4-phenoxyphenyl (RS)-2-hydroxypropyl ether (POPA). Cleavage of the phenoxyphenyl ether linkage would result in the formation of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.

Studies on Pyriproxyfen degradation in soil and water have identified several breakdown products, including 4'-OH-Pyr and 2-hydroxypyridine (B17775), confirming that these pathways are active in the environment. piat.org.nznih.gov

Metabolite NameAbbreviationFormation Pathway
4'-Hydroxypyriproxyfen4'-OH-PyrHydroxylation of the terminal phenyl ring. nih.gov
4-Phenoxyphenyl (RS)-2-hydroxypropyl etherPOPACleavage of the pyridyl-ether bond. researchgate.net
2-(2-pyridyloxy)propionic acidPYPACCleavage of the phenyl-ether bond and oxidation. piat.org.nz
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- -Cleavage of the phenoxy-phenyl ether bond.

Role as a Potential Impurity: In the chemical synthesis of Pyriproxyfen, impurities can arise from starting materials, intermediates, or side reactions. rayfull.net A common synthesis route involves the reaction of 4-phenoxyphenol (B1666991) with 2-(1-methylepoxy)ethyl pyridine or a related intermediate. rayfull.netgoogle.com

The presence of related phenolic compounds in the final product is a key concern for purity. Incomplete reaction of 4-phenoxyphenol or the presence of other phenolic starting materials could lead to impurities that are structurally similar to the final product and its metabolites. While Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is not typically listed as a major manufacturing impurity, its potential formation highlights the need for robust purification processes.

Implications for Synthetic Design and Purity:

Process Optimization: To minimize the formation of phenolic impurities, reaction conditions such as temperature, pressure, and catalyst choice must be carefully optimized to drive the reaction to completion and reduce side products. rayfull.net

Purification: The final purification of crude Pyriproxyfen often involves techniques like filtration, solvent washing, and recrystallization to remove unreacted starting materials and byproducts. google.compatsnap.com The goal is to achieve a high purity (e.g., >98.5%) to ensure product efficacy and a consistent toxicological profile. google.com

Toxicological Relevance: Understanding the formation of metabolites and impurities is critical for risk assessment. Some metabolites of Pyriproxyfen have been shown to be more toxic to non-target organisms than the parent compound itself. nih.gov Therefore, characterizing the potential formation and biological activity of derivatives like Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is essential for a complete evaluation of Pyriproxyfen's environmental and health impact.

Emerging Research Directions and Future Perspectives for Phenol, 4 2 2 Pyridinyloxy Propoxy and Its Analogs

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of diaryl ethers and related structures, such as the core of Phenol (B47542), 4-[2-(2-pyridinyloxy)propoxy]-, has traditionally relied on methods that are often energy-intensive and utilize harsh reagents. The future of synthesizing this compound and its analogs will likely focus on the development of more sustainable and efficient methodologies.

Another area of exploration is the use of metal-free synthesis methods. For instance, the direct coupling of phenols with electron-deficient aryl halides via nucleophilic aromatic substitution (SNAr) reactions in greener solvents like dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation presents a rapid and efficient alternative to metal-catalyzed processes. organic-chemistry.org Furthermore, phosphoramide (B1221513) catalysis for the synthesis of heteroaryl ethers from azine N-oxides and phenol derivatives offers an eco-friendly approach with high atom economy and mild reaction conditions. rsc.org

The development of synthetic routes starting from bio-based feedstocks is also a critical direction. While not directly applied to Phenol, 4-[2-(2-pyridinyloxy)propoxy]- yet, research into the synthesis of phenolic compounds from lignin (B12514952) and other renewable resources could provide sustainable starting materials for the synthesis of its phenol moiety.

Synthetic Route Key Features Potential Advantages References
Nano-catalyzed Ullmann Coupling Use of copper-based nanocatalysts.Milder reaction conditions, catalyst recyclability, high yields. nih.gov
Metal-Free SNAr Reactions Microwave-assisted synthesis in green solvents.Rapid reaction times, avoidance of heavy metal catalysts. organic-chemistry.org
Phosphoramide Catalysis In situ generated phosphonium (B103445) salt catalyst.High atom economy, mild conditions, broad substrate scope. rsc.org
Bio-based Feedstocks Utilization of renewable resources like lignin.Increased sustainability, reduced reliance on fossil fuels.

Advanced Computational Modeling for High-Throughput Predictive Design of New Analogs

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental screening. For Phenol, 4-[2-(2-pyridinyloxy)propoxy]- and its analogs, computational approaches can be employed to predict their biological activities, physicochemical properties, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method to correlate the chemical structure of a series of compounds with their biological activity. For analogs of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be utilized to build predictive models. researchgate.net These models can help in identifying key structural features that are crucial for a specific biological activity, such as enzyme inhibition or receptor binding. For instance, QSAR studies on pyridone and pyridine (B92270) derivatives have been successfully used to design new antimalarial agents and glucokinase activators. researchgate.netnih.gov

Molecular docking simulations can provide insights into the potential binding modes of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- analogs with various biological targets. By predicting the binding affinity and interactions at the molecular level, researchers can prioritize the synthesis of compounds with higher potency and selectivity. mdpi.com This approach has been instrumental in the design of inhibitors for a wide range of enzymes and receptors. mdpi.com

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial aspect of modern drug discovery. nih.gov Computational tools can be used to assess the drug-likeness of newly designed analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Computational Method Application Predicted Outcomes References
3D-QSAR (CoMFA/CoMSIA) Design of analogs with specific biological activities.Identification of key structural features for activity, prediction of potency. researchgate.netresearchgate.net
Molecular Docking Prediction of binding modes with biological targets.Binding affinity, interaction patterns, lead optimization. mdpi.com
ADMET Prediction Assessment of drug-likeness and pharmacokinetic properties.Bioavailability, metabolic stability, potential toxicity. nih.gov

Investigation of its Fundamental Chemical Behavior in Complex Systems

Understanding the chemical behavior of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in complex biological or environmental systems is crucial for its potential applications. The presence of a phenol group, an ether linkage, and a pyridine ring suggests a rich and varied chemical reactivity.

The phenolic hydroxyl group can participate in hydrogen bonding, which can significantly influence the molecule's solubility, membrane permeability, and interactions with biological macromolecules. It can also be a site for metabolic transformations, such as glucuronidation or sulfation, which are important for the detoxification and excretion of xenobiotics.

The ether linkages in the propoxy chain are generally stable but can be subject to enzymatic cleavage by cytochrome P450 enzymes in the liver. The metabolic stability of these ether bonds would be a key determinant of the compound's pharmacokinetic profile.

Investigating the compound's behavior in cellular environments, including its uptake, distribution, and potential for off-target effects, will be essential for any future biological applications.

Development of Selective Chemical Probes Based on its Scaffold for Biological Pathway Elucidation

Chemical probes are small molecules that are used to study and manipulate biological systems. rsc.org The scaffold of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- possesses features that could be exploited for the development of novel chemical probes.

By incorporating a fluorophore into the structure, it may be possible to create fluorescent probes for imaging specific cellular components or processes. The design of such probes often involves a "turn-on" mechanism, where the fluorescence is quenched in the native state and is activated upon interaction with a specific target. nih.gov For instance, the pyridinium (B92312) moiety has been used in the development of fluorescent probes with large Stokes shifts for live-cell imaging. rsc.org The design of probes based on the pyrido[3,2-b]indolizine scaffold has also shown promise for fluorogenic bioimaging. nih.govacs.org

The development of activity-based probes (ABPs) is another exciting direction. ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for the visualization and quantification of enzyme activity. frontiersin.org By functionalizing the Phenol, 4-[2-(2-pyridinyloxy)propoxy]- scaffold with a reactive group and a reporter tag, it might be possible to develop selective probes for certain classes of enzymes.

Furthermore, the scaffold could serve as a starting point for the design of affinity-based probes , which are used to identify the protein targets of a bioactive compound. frontiersin.org These probes typically contain a photoreactive group that allows for covalent cross-linking to the target protein upon UV irradiation.

Probe Type Design Strategy Potential Application References
Fluorescent Probes Incorporation of a fluorophore with a "turn-on" mechanism.Live-cell imaging, detection of specific analytes. nih.govrsc.org
Activity-Based Probes (ABPs) Addition of a reactive group and a reporter tag.Visualization and quantification of enzyme activity. frontiersin.org
Affinity-Based Probes Inclusion of a photoreactive group for cross-linking.Identification of protein targets of bioactive compounds. frontiersin.org

Q & A

Q. What safety protocols are critical when handling Phenol, 4-[2-(2-pyridinyloxy)propoxy]- in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : The compound is classified under GHS as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) . Implement the following:
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas.
    • Engineering Controls : Conduct experiments in fume hoods to minimize inhalation exposure.
    • Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention without inducing vomiting .

Q. What synthetic routes are validated for synthesizing Phenol, 4-[2-(2-pyridinyloxy)propoxy]-?

Methodological Answer:

  • Key Reaction Steps :
    • Etherification : React 4-hydroxybenzaldehyde with 2-(2-pyridinyloxy)propyl bromide under basic conditions (e.g., NaH in DMF at 0–20°C) to form the propoxy linkage .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase).
    • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to bromide) and reaction time (12–24 hours) to achieve yields >80% .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
EtherificationNaH, DMF, 0–20°C, 24 h8595
PurificationHexane:EtOAc (7:3), silica gel99

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Simulation Workflow :
    • Force Field Parameterization : Use the AMBER or CHARMM force field to model the compound’s electrostatic and van der Waals interactions.
    • Solvation Models : Apply the Particle Mesh Ewald (PME) method for long-range electrostatic calculations in explicit solvent (e.g., TIP3P water) .
    • Binding Free Energy : Calculate ΔG using thermodynamic integration or MM-PBSA. For example, simulations of the compound with cytochrome P450 isoforms revealed a binding energy of −8.2 kcal/mol, correlating with in vitro inhibition data .

Q. How should discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization be resolved?

Methodological Answer:

  • Data Validation Strategies :
    • Cross-Referencing : Compare experimental 1^1H NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with NIST Chemistry WebBook benchmarks for analogous phenolic ethers .
    • Isotopic Labeling : Use 13^{13}C-labeled precursors to confirm carbon connectivity via 2D NMR (HSQC, HMBC).
    • Contaminant Analysis : Employ high-resolution mass spectrometry (HRMS) to detect impurities (e.g., residual starting material at m/z 180.2005) .

Q. What mechanisms underlie the compound’s pharmacological activity, and how can derivatives be rationally designed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights :
    • Pharmacophore Mapping : The pyridinyloxy and propoxy groups are critical for inhibiting enzymes like phosphodiesterases. Modify substituents (e.g., fluoro or methyl groups) to enhance target selectivity .
    • In Silico Screening : Use docking software (AutoDock Vina) to prioritize derivatives with improved binding to active sites (e.g., ΔG ≤ −9.0 kcal/mol).
    • In Vitro Validation : Test top candidates in enzyme inhibition assays (IC50_{50} values) and cytotoxicity screens (HEK293 cells, CC50_{50} > 50 μM) .

Q. Table 2: Example Derivatives and Activity

DerivativeR-GroupIC50_{50} (nM)CC50_{50} (μM)
Parent Compound120>50
Fluoro-Substituted4-F-C6_6H4_445>50
Methyl-Substituted4-CH3_3-C6_6H4_490>50

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.